molecular formula C10H16 B1594330 1,5-Dimethyl-1,5-cyclooctadiene CAS No. 3760-14-3

1,5-Dimethyl-1,5-cyclooctadiene

Cat. No. B1594330
CAS RN: 3760-14-3
M. Wt: 136.23 g/mol
InChI Key: RYOGZVTWMZNTGL-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1,5-cyclooctadiene, also known as 1,5-Cyclooctadiene, 1,5-dimethyl-, is a chemical compound with the formula C10H16 . It has a molecular weight of 136.2340 .


Molecular Structure Analysis

The molecular structure of 1,5-Dimethyl-1,5-cyclooctadiene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1,5-Dimethyl-1,5-cyclooctadiene has a molecular weight of 136.2340 . Its density is 0.87 g/cm3, and it has a boiling point of 195.55°C (rough estimate) . The refractive index is estimated to be 1.4915 .

Scientific Research Applications

Synthesis Applications

1,5-Dimethyl-1,5-cyclooctadiene plays a crucial role in various synthesis processes. For instance, it is used in the facile one-pot synthesis of dimethyl(1,5-cyclooctadiene)platinum(II), a compound characterized by methods such as NMR, mass spectrometry, and elemental analysis (Wen & Bönnemann, 2005). Additionally, it serves as a precursor for the synthesis of 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes, which are utilized in asymmetric cyclization to create chiral tetrahydroquinolines (Hara et al., 2007).

Surface Chemistry and Reaction Studies

The interaction of 1,5-cyclooctadiene with surfaces like germanium has been extensively studied. These studies use techniques like photoelectron spectroscopy to explore reactions forming ring structures on surfaces (Prayongpan, Stripe, & Greenlief, 2008). In a similar context, the adsorption structure of 1,5-cyclooctadiene on Si(001) surfaces was investigated using density-functional theory, revealing significant stability differences between various adsorption structures (Cho, Oh, & Kleinman, 2001).

Catalysis and Chemical Reactions

1,5-Dimethyl-1,5-cyclooctadiene is involved in catalytic processes. For example, it has been identified as playing an inhibitory role in nickel-catalyzed C-H functionalization processes, where it forms a stable off-cycle π-allyl complex (Nett, Zhao, Zimmerman, & Montgomery, 2015). Also, it's used in the partial hydrogenation of cyclooctadiene in a pore-flow-through membrane reactor, showing potential for improving reaction selectivity and efficiency (Schmidt et al., 2008).

Material Science and Chemical Engineering

In material science and chemical engineering, 1,5-dimethyl-1,5-cyclooctadiene is key in the adsorption studies. For instance, the adsorption of dimethyl(1,5-cyclooctadiene)platinum on porous supports in supercritical carbon dioxide was explored, providing insights into adsorption kinetics and solubility under different conditions (Aschenbrenner, Dahmen, Schaber, & Dinjus, 2008).

Mechanism of Action

1,5-Cyclooctadiene binds to low-valent metals via both alkene groups . The stability of these complexes is attributable to the chelate effect . The ligands are easily displaced by other ligands, such as phosphines .

properties

IUPAC Name

(1Z,5Z)-1,5-dimethylcycloocta-1,5-diene
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InChI

InChI=1S/C10H16/c1-9-5-3-7-10(2)8-4-6-9/h5,8H,3-4,6-7H2,1-2H3/b9-5-,10-8-
Source PubChem
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InChI Key

RYOGZVTWMZNTGL-UDRCNDPASA-N
Source PubChem
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Canonical SMILES

CC1=CCCC(=CCC1)C
Source PubChem
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Isomeric SMILES

C/C/1=C/CC/C(=C\CC1)/C
Source PubChem
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID3063172
Record name 1,5-Cyclooctadiene, 1,5-dimethyl-
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Molecular Weight

136.23 g/mol
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Physical Description

Yellow liquid; [Sigma-Aldrich MSDS]
Record name 1,5-Dimethyl-1,5-cyclooctadiene
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Product Name

1,5-Dimethyl-1,5-cyclooctadiene

CAS RN

3760-14-3
Record name 1,5-Dimethyl-1,5-cyclooctadiene
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Record name 1,5-Cyclooctadiene, 1,5-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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